Butyl-tris(2-cyanoethyl)phosphanium
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Overview
Description
Butyl-tris(2-cyanoethyl)phosphanium is a tertiary phosphine compound characterized by the presence of a butyl group and three 2-cyanoethyl groups attached to a phosphorus atom. This compound is part of a broader class of organophosphorus compounds, which are known for their diverse applications in various fields, including catalysis, material science, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl-tris(2-cyanoethyl)phosphanium typically involves the reaction of butylphosphine with acrylonitrile. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction can be represented as follows:
Butylphosphine+3Acrylonitrile→this compound
The reaction is usually conducted in an inert atmosphere to prevent oxidation and other side reactions. Solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Butyl-tris(2-cyanoethyl)phosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The cyanoethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Amino derivatives.
Substitution: Various substituted phosphines depending on the nucleophile used.
Scientific Research Applications
Butyl-tris(2-cyanoethyl)phosphanium has several applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: Investigated for its potential role in biochemical pathways involving phosphorus-containing compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of butyl-tris(2-cyanoethyl)phosphanium involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical reactions. The cyanoethyl groups can also engage in interactions with other molecules, influencing the compound’s reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Tris(2-cyanoethyl)phosphine: Lacks the butyl group, resulting in different reactivity and applications.
Butylphosphine: Lacks the cyanoethyl groups, leading to distinct chemical properties.
Tris(2-cyanoethyl)phosphine oxide: An oxidized form with different chemical behavior.
Uniqueness
Butyl-tris(2-cyanoethyl)phosphanium is unique due to the presence of both butyl and cyanoethyl groups, which confer specific reactivity and coordination properties. This combination makes it a versatile compound in various chemical processes and applications.
Properties
CAS No. |
37872-37-0 |
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Molecular Formula |
C13H21N3P+ |
Molecular Weight |
250.30 g/mol |
IUPAC Name |
butyl-tris(2-cyanoethyl)phosphanium |
InChI |
InChI=1S/C13H21N3P/c1-2-3-10-17(11-4-7-14,12-5-8-15)13-6-9-16/h2-6,10-13H2,1H3/q+1 |
InChI Key |
YRZGIQFZSYIEPV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[P+](CCC#N)(CCC#N)CCC#N |
Origin of Product |
United States |
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